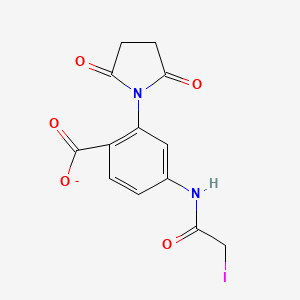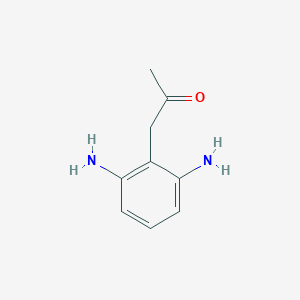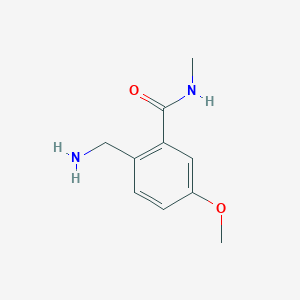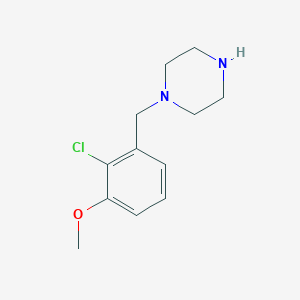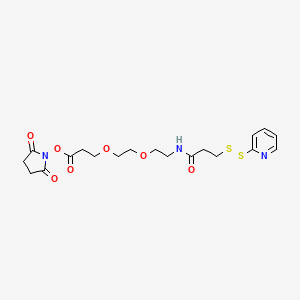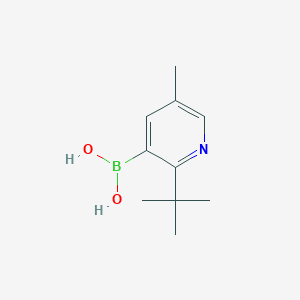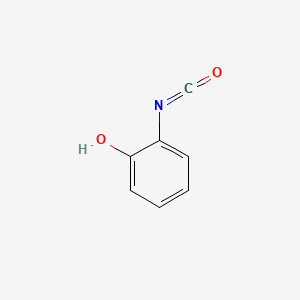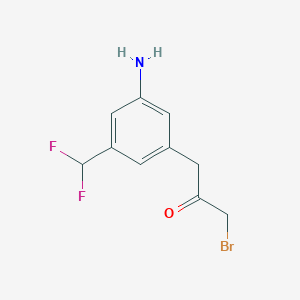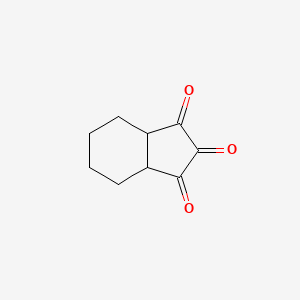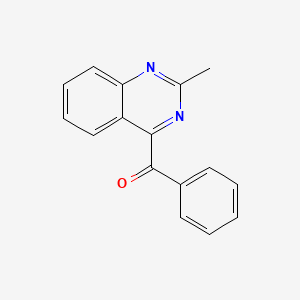
(2-Methylquinazolin-4-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylquinazolin-4-yl)(phenyl)methanone is a compound that belongs to the quinazoline family, which is known for its diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylquinazolin-4-yl)(phenyl)methanone typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization using acetic anhydride under reflux conditions . Another approach involves the one-pot intermolecular annulation reaction of o-amino benzamides and thiols, which is transition metal and external oxidant-free .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
化学反应分析
Types of Reactions
(2-Methylquinazolin-4-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield different quinazoline derivatives with altered biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-4 positions of the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, which exhibit a range of biological activities .
科学研究应用
(2-Methylquinazolin-4-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2-Methylquinazolin-4-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound may also interfere with bacterial cell wall synthesis, leading to its antimicrobial effects .
相似化合物的比较
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound shares a similar structure and exhibits comparable biological activities.
Imidazole derivatives: These compounds also possess a five-membered ring with nitrogen atoms and show a wide range of biological activities.
Quinoxaline derivatives: These compounds are structurally related and have applications in medicinal chemistry.
Uniqueness
(2-Methylquinazolin-4-yl)(phenyl)methanone is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .
属性
CAS 编号 |
101290-94-2 |
|---|---|
分子式 |
C16H12N2O |
分子量 |
248.28 g/mol |
IUPAC 名称 |
(2-methylquinazolin-4-yl)-phenylmethanone |
InChI |
InChI=1S/C16H12N2O/c1-11-17-14-10-6-5-9-13(14)15(18-11)16(19)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI 键 |
UTENJXBXYZQBNI-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=N1)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



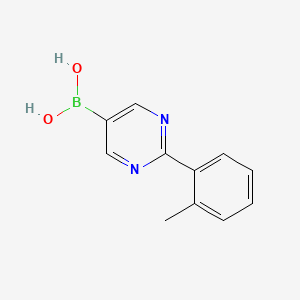
![1-Pyrrolidinecarboxylic acid,2-[[(4-carboxyphenyl)amino]carbonyl]-4-mercapto-, 1-(phenylmethyl)ester, (2S,4R)-](/img/structure/B14068993.png)
